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molecular formula C13H9N3O2S B8455362 2-[(4-Nitrophenyl)sulfanyl]-1H-benzimidazole CAS No. 39544-81-5

2-[(4-Nitrophenyl)sulfanyl]-1H-benzimidazole

Cat. No. B8455362
M. Wt: 271.30 g/mol
InChI Key: NIUNYLPPIKAQAL-UHFFFAOYSA-N
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Patent
US05624937

Procedure details

2-Chlorobenzimidazole (0.033 moles, 5.0 g), 4-nitrothiophenol (0.033 moles, 4.14 g), and DBU (0.033 moles, 5.0 g) in 200 ml ethanol were heated at 55° C. for 3 hr. The reaction was concentrated, ethyl acetate added, washed with water, dried over sodium sulfate and the solvent removed. The solid was slurred in hexane to yield 2-(4-nitrophenylthio)benzimidazole 1.37 g, 15%. Mass Spec (FD) 271. Calculated for C13H8N3O2S: C, 57.55; H, 3.34; N, 15.49. Found: C, 57.50; H, 5.54; N, 15.23.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([SH:20])=[CH:16][CH:15]=1)([O-:13])=[O:12].C1CCN2C(=NCCC2)CC1>C(O)C>[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([S:20][C:2]2[NH:3][C:4]3[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=3[N:6]=2)=[CH:16][CH:15]=1)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1NC2=C(N1)C=CC=C2
Name
Quantity
4.14 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S
Name
Quantity
5 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate added
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)SC=1NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.37 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 15.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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